molecular formula C15H14O2 B1619816 Methyl 4-benzylbenzoate CAS No. 23450-30-8

Methyl 4-benzylbenzoate

Cat. No.: B1619816
CAS No.: 23450-30-8
M. Wt: 226.27 g/mol
InChI Key: JYTVUGDUMLIVTJ-UHFFFAOYSA-N
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Description

Methyl 4-benzylbenzoate is an organic compound with the molecular formula C15H14O2. It is a derivative of benzoic acid and is characterized by a benzyl group attached to the para position of the benzoate ester. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-benzylbenzoate can be synthesized through the esterification of 4-benzylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products. The use of catalysts and solvents is optimized to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-benzylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-benzylbenzoic acid.

    Reduction: Reduction reactions can convert it to 4-benzylbenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products:

    Oxidation: 4-benzylbenzoic acid.

    Reduction: 4-benzylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-benzylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-benzylbenzoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release 4-benzylbenzoic acid and methanol. The ester bond is susceptible to enzymatic cleavage by esterases, which play a role in its metabolism and biological activity.

Comparison with Similar Compounds

    Methyl benzoate: Similar in structure but lacks the benzyl group.

    Ethyl 4-benzylbenzoate: Similar but with an ethyl ester group instead of a methyl ester.

    Benzyl benzoate: Similar but with a benzyl ester group instead of a methyl ester.

Uniqueness: Methyl 4-benzylbenzoate is unique due to the presence of both a benzyl group and a methyl ester group, which confer distinct chemical reactivity and physical properties. This combination makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-benzylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15(16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTVUGDUMLIVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344532
Record name Methyl 4-benzylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23450-30-8
Record name Methyl 4-benzylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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